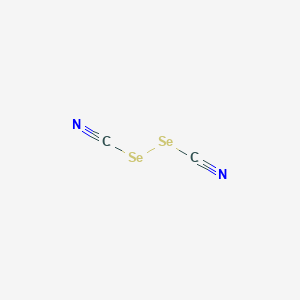
Selenocyanogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanogen is a pseudohalogen.
Applications De Recherche Scientifique
1. Spectroscopic Studies
Selenocyanogen (Se2(CN)2) and its related compounds have been extensively studied using spectroscopic techniques like 13C NMR and FT-IR spectroscopy. These studies have confirmed the structures of this compound and related compounds, previously assigned based on vibrational spectroscopy. Such research has provided insights into the behavior of these compounds in various states, including solid and liquid forms (Cataldo, 2000).
2. Polymerization and Thermal Stability
This compound undergoes polymerization under specific conditions, leading to the formation of compounds like parathis compound. The polymerization process, which can be triggered by heat or certain solvents, has been monitored using electronic spectroscopy. Understanding this process is crucial for comprehending the thermal stability and potential applications of this compound-based polymers (Cataldo, 2003).
3. Chemical Reactions and Complex Formation
This compound reacts with various compounds to form complex structures. For example, its oxidative addition reactions with compounds like tetrakis-(triphenylphosphine)palladium(O) and platinum(O) lead to the formation of specific complexes. These reactions are essential for understanding the chemical behavior of this compound and its potential applications in creating new materials and catalysts (Kramer & Burmeister, 1977).
4. Synthesis of Alkyl Selenocyanates
This compound has been used in novel methods for synthesizing alkyl selenocyanates and symmetrical alkyl diselenides from alcohols. This synthesis process, which utilizes a combined reagent of triphenylphosphine and this compound, represents a new and simpler approach for producing these compounds, relevant in various chemical industries (Tamura et al., 1979).
Propriétés
Formule moléculaire |
C2N2Se2 |
|---|---|
Poids moléculaire |
210 g/mol |
Nom IUPAC |
selenocyanato selenocyanate |
InChI |
InChI=1S/C2N2Se2/c3-1-5-6-2-4 |
Clé InChI |
SSGHNQPVSRJHEO-UHFFFAOYSA-N |
SMILES canonique |
C(#N)[Se][Se]C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)
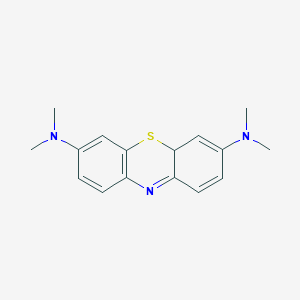
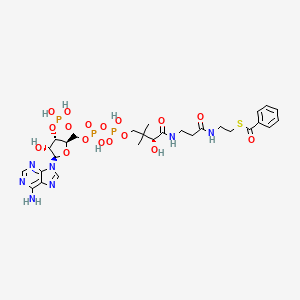
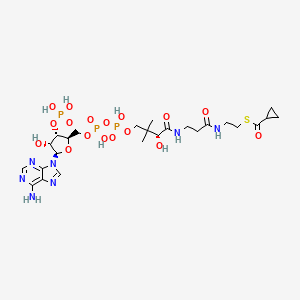
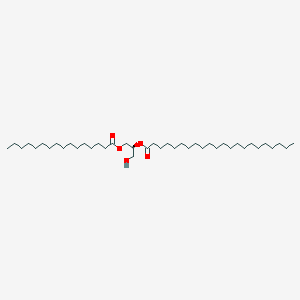
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)
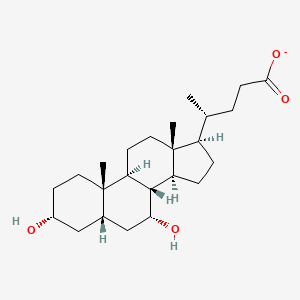
![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)
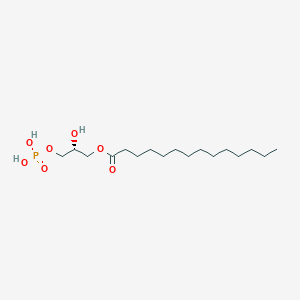
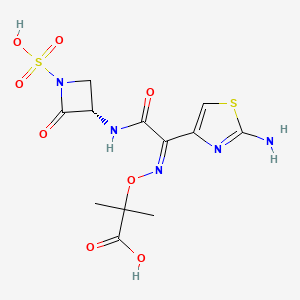
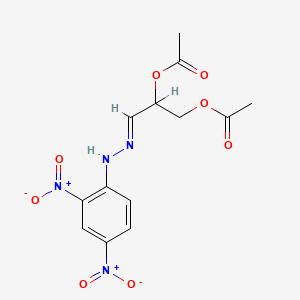
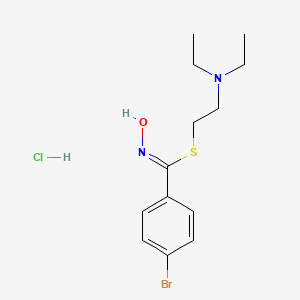
![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
